2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S.ClH/c1-23-9-8-15-16(11-23)26-20(17(15)18(21)24)22-19(25)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H2,21,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGCKOTNIYYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell. This is achieved through its bicyclic heteroaromatic motif, which has hydrogen bond donor-acceptor hinge binder motifs. These motifs allow the compound to form secondary interactions with GRK2, leading to its inhibition.
Biochemical Analysis
Biochemical Properties
It is known that similar thieno[2,3-c]pyridine derivatives have been evaluated pharmacologically and found to have various activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic. These compounds are known to interact with a variety of enzymes, proteins, and other biomolecules.
Biological Activity
The compound 2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic organic compound with significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, focusing on its potential therapeutic applications.
Chemical Structure
The compound features a thieno[2,3-c]pyridine ring system fused with a naphthamido group and a carboxamide functional group. Its molecular formula is CHClNOS, indicating the presence of nitrogen, sulfur, and chlorine atoms.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thieno-pyridine framework through cyclization reactions.
- Introduction of the naphthamido group via acylation methods.
- Conversion to the hydrochloride salt for enhanced solubility and stability.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.
Antiproliferative Effects
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study evaluated several derivatives against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells using the MTT assay. Compounds showed varying degrees of cytotoxicity with some demonstrating selective activity against liver and colon cancers while exhibiting low toxicity towards normal fibroblast cells .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of pro-inflammatory cytokines: Similar compounds have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, indicating potential anti-inflammatory properties .
- Targeting oncogenic pathways: Some derivatives act as inhibitors of serine/threonine kinases involved in cancer cell survival .
Case Studies
- Case Study on Hepatocellular Carcinoma:
- Case Study on Colon Cancer:
Data Table: Biological Activity Summary
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 10 | Inhibition of cell proliferation |
| Compound B | HepG-2 | 5 | Induction of apoptosis |
| Compound C | MCF-7 | 20 | Cytokine inhibition |
Q & A
Basic: What are the standard synthesis protocols for 2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with the functionalization of the tetrahydrothieno[2,3-c]pyridine core. Key steps include:
- Amidation : Coupling the naphthamide group via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Purification : Employ column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .
Reaction progress is monitored using TLC and NMR spectroscopy for intermediate characterization .
Advanced: How can reaction yields be optimized while minimizing side products during the synthesis of this compound?
Methodological Answer:
Yield optimization requires precise control of:
- Temperature : Maintain sub-ambient temperatures (0–5°C) during exothermic steps (e.g., acyl chloride formation) to prevent decomposition .
- Stoichiometry : Use a 10–15% molar excess of the naphthoyl chloride to drive amidation to completion .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling reactions and reduce byproduct formation .
Advanced analytical tools like LC-MS can identify side products (e.g., unreacted intermediates or hydrolyzed amides), enabling iterative refinement of reaction conditions .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity. Aromatic protons in the naphthamide group typically resonate at δ 7.5–8.5 ppm .
- FT-IR : Detect characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S, Cl content) .
Advanced: How can computational chemistry resolve ambiguities in the stereochemical configuration of the tetrahydrothieno[2,3-c]pyridine core?
Methodological Answer:
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model possible stereoisomers and compare computed NMR chemical shifts with experimental data .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration and confirm ring puckering of the tetrahydrothienopyridine moiety .
- Molecular Dynamics Simulations : Assess conformational stability under physiological conditions (e.g., solvation in water/DMSO) to predict dominant bioactive conformers .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., methyl → ethyl at position 6) to probe steric effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction motifs (e.g., hydrogen bonds with the naphthamide group) .
- Off-Target Profiling : Perform high-throughput screening against panels of related enzymes (e.g., GPCRs, ion channels) to assess selectivity .
Basic: How should researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC to identify labile sites (e.g., amide hydrolysis under acidic conditions) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring using inline FT-IR or Raman spectroscopy to track reaction progression .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., solvent volume, stirring rate) and reduce variability .
- Quality Control Metrics : Establish strict thresholds for residual solvents (e.g., ≤0.1% DMF) and elemental impurities (ICH Q3D guidelines) .
Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Molecular Docking : AutoDock Vina or Glide to simulate binding modes in target proteins (e.g., kinases) .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein interactions at atomic resolution .
- Metabolite Identification : Use LC-HRMS to detect active metabolites that may contribute to observed bioactivity .
- Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to validate docking poses and identify unmodeled water-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
